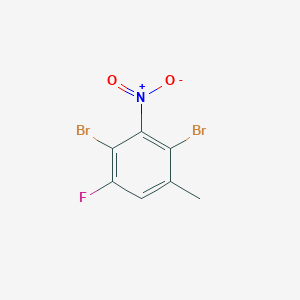
6-Dimethylaminohexyl(trimethoxy)silane, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Dimethylaminohexyl(trimethoxy)silane (6-DMAHTS) is an organosilicon compound that has been widely used in the scientific community for a variety of applications. It is a colorless liquid at room temperature and has a molecular formula of C9H21NO3Si. 6-DMAHTS is a versatile reagent that has been used in a variety of chemical synthesis, as well as in the field of biomedical research.
Aplicaciones Científicas De Investigación
6-Dimethylaminohexyl(trimethoxy)silane, 98% has a wide range of applications in the scientific community. It has been used in the synthesis of polymers, as a coupling agent for the preparation of silica-based materials, as a catalyst for the synthesis of polysiloxanes, and as a surfactant for the preparation of colloidal dispersions. It has also been used in the field of biomedical research, where it has been used to modify surfaces of biomaterials, to enhance the delivery of drugs, and to improve the adhesion of cells to surfaces.
Mecanismo De Acción
The mechanism of action of 6-Dimethylaminohexyl(trimethoxy)silane, 98% is not fully understood. It is believed that the compound acts as a surfactant, reducing the surface tension of water and allowing for the formation of stable colloidal dispersions. It is also believed that 6-Dimethylaminohexyl(trimethoxy)silane, 98% can form hydrogen bonds with other molecules, allowing for the formation of more stable and robust structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Dimethylaminohexyl(trimethoxy)silane, 98% are not well understood. However, studies have suggested that the compound can act as an antioxidant, reducing the formation of free radicals and protecting cells from oxidative damage. It has also been suggested that 6-Dimethylaminohexyl(trimethoxy)silane, 98% can act as an anti-inflammatory agent, reducing inflammation and promoting wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Dimethylaminohexyl(trimethoxy)silane, 98% in laboratory experiments include its low toxicity, its low cost, and its versatility. Additionally, 6-Dimethylaminohexyl(trimethoxy)silane, 98% is easy to synthesize and does not require the use of hazardous chemicals. The main limitation of 6-Dimethylaminohexyl(trimethoxy)silane, 98% is its potential instability, as the compound can degrade over time.
Direcciones Futuras
The potential future directions for 6-Dimethylaminohexyl(trimethoxy)silane, 98% research include further studies into its biochemical and physiological effects, its potential applications in the field of biomedical research, and its potential uses in the synthesis of other compounds. Additionally, further research could be conducted into the mechanism of action of 6-Dimethylaminohexyl(trimethoxy)silane, 98% and its potential uses in the synthesis of materials with novel properties.
Métodos De Síntesis
6-Dimethylaminohexyl(trimethoxy)silane, 98% is synthesized through a multi-step process that involves the reaction of hexamethyldisilazane (HMDS) with trimethoxysilane (TMS) in the presence of triethylamine (TEA). This reaction yields a mixture of 6-Dimethylaminohexyl(trimethoxy)silane, 98% and hexamethyldisiloxane (HMDSO), which is then separated via distillation. The purity of the 6-Dimethylaminohexyl(trimethoxy)silane, 98% can be further improved by recrystallization.
Propiedades
IUPAC Name |
N,N-dimethyl-6-trimethoxysilylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO3Si/c1-12(2)10-8-6-7-9-11-16(13-3,14-4)15-5/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPPJGZATBHRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCC[Si](OC)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dimethylaminohexyl(trimethoxy)silane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)



![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)





![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)
